molecular formula C11H12N4O2S B2660888 N-(5-acetyl-4-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1170937-87-7

N-(5-acetyl-4-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B2660888
M. Wt: 264.3
InChI Key: FJCPZSUNUKSRHU-UHFFFAOYSA-N
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Description

“N-(5-acetyl-4-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide” is a derivative of N-(5-acetyl-4-methylthiazol-2-yl) arylamide . These derivatives are multi-target-directed ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases .


Synthesis Analysis

The synthesis of a total of eight derivatives of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives has been reported . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .


Molecular Structure Analysis

The synthesized compounds were subjected to chemical characterization (NMR, FTIR and elemental analysis) . The results were further supported by molecular docking studies and the chemical stability of the derivatives was also performed by density functional theory (DFTs) calculations .


Chemical Reactions Analysis

The synthesized compounds were tested for biological activities such as antioxidant, antibacterial, antifungal and α-glucosidase . The anti-oxidant properties of compound 3h (IC 50 ± SEM = 141.9 ± 1.12 µg/mL) were found maximum in comparison to the rest of the derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using NMR, FTIR and elemental analysis . The results were further supported by molecular docking studies and the chemical stability of the derivatives was also performed by density functional theory (DFTs) calculations .

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-6-9(7(2)16)18-11(12-6)13-10(17)8-4-5-15(3)14-8/h4-5H,1-3H3,(H,12,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCPZSUNUKSRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NN(C=C2)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

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